N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide
Description
The compound N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide features a complex structure integrating multiple pharmacophores:
- A piperazine core substituted with a 2-methoxyphenyl group, which is a common motif in ligands targeting serotonin and dopamine receptors.
- A 4-methylbenzenesulfonamide moiety, known for enhancing metabolic stability and binding affinity in sulfonamide-based therapeutics.
This compound’s design likely aims to optimize interactions with central nervous system (CNS) targets, leveraging the piperazine ring’s flexibility and the sulfonamide’s hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2/c1-19-10-12-21(13-11-19)33(29,30)26-20(2)25(24-9-6-18-32-24)28-16-14-27(15-17-28)22-7-4-5-8-23(22)31-3/h4-13,18,20,25-26H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGDMJKPPWYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with thiophene-2-carbaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound with a variety of potential applications, particularly in medicinal chemistry and pharmacological research. Its unique structure, featuring a piperazine ring, a methoxyphenyl substituent, a thiophene moiety, and a sulfonamide group, contributes to its biological activity.
Scientific Research Applications
Receptor Antagonist
- This compound exhibits significant biological activity as a receptor antagonist.
- It has been investigated for potential therapeutic effects in treating neurological disorders by modulating neurotransmitter pathways through interactions with specific receptors, such as alpha1-adrenergic receptors.
- The compound's ability to affect smooth muscle contraction and neurotransmitter release highlights its relevance in pharmacological research.
Chemical Synthesis
- The synthesis of this compound typically involves several steps.
- These reactions are essential for modifying the compound to enhance its biological activity or create derivatives for further study.
- For industrial applications, continuous flow reactors and automated systems can optimize production efficiency and consistency.
Biological Research
- Studies on this compound have focused on its interactions with various receptors.
- Its mechanism of action primarily involves binding to alpha1-adrenergic receptors, influencing physiological processes such as smooth muscle contraction and neurotransmitter release.
- Understanding these interactions is crucial for developing targeted therapies for neurological conditions.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzyl)piperidin-4-yl]propanamide | Piperidine ring, fluorobenzene substituent | Focused on pain management |
| 4-Methyl-N-{[4-(pyridin-3-yloxy)methyl]piperidin-1-il}benzenesulfonamide | Piperidine ring, pyridine substituent | Antidepressant properties |
| N-{(3-hydroxypropyl)-piperidin}benzenesulfonamide | Hydroxypropyl group | Potential anti-inflammatory effects |
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and analogs from the evidence:
Functional Implications
- Piperazine Substituents: The 2-methoxyphenyl group in the target compound and may enhance serotonin receptor (e.g., 5-HT1A) affinity due to its electron-donating methoxy group, compared to the electron-withdrawing trifluoromethyl group in MK24 (RTC1), which likely improves metabolic stability but reduces solubility .
- Sulfonamide vs.
- Aromatic Moieties: Thiophen-2-yl in the target compound and MK24 (RTC1) acts as a bioisostere for phenyl, offering similar π-π stacking interactions but with altered electronic properties that could modulate receptor binding kinetics .
Research Findings and Pharmacological Insights
Receptor Binding and Selectivity
- Serotonin Receptors : Piperazine derivatives with 2-methoxyphenyl groups (e.g., target compound, ) show preferential binding to 5-HT1A receptors, while trifluoromethyl-substituted analogs (e.g., MK24) may shift selectivity toward dopamine D2-like receptors due to increased lipophilicity .
Biological Activity
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and data.
Chemical Structure and Synthesis
The compound features a piperazine ring , a thiophene moiety , and a sulfonamide group , contributing to its diverse pharmacological properties. The synthesis typically involves several key steps:
- Formation of Piperazine Intermediate : Reaction of 2-methoxyphenylamine with piperazine.
- Thiophene Substitution : The intermediate reacts with thiophene derivatives under acidic conditions.
- Sulfonamide Formation : Final reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
The biological activity of the compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. It has been shown to modulate receptor activity, influencing various physiological processes such as mood regulation and pain perception.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and anxiety.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, making it a candidate for further research in antimicrobial therapy.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of similar compounds highlighted that derivatives containing piperazine and thiophene exhibited significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 6 µM |
| Proteus mirabilis | 13 µM |
These findings suggest that this compound may possess significant antibacterial properties, warranting further investigation into its clinical applications .
Case Studies
-
Case Study on Antidepressant Effects :
- A study focused on the effects of similar piperazine derivatives demonstrated their potential as antidepressants by modulating serotonin levels in preclinical models. The results indicated a reduction in depressive-like behaviors, suggesting that this compound could be explored for similar effects.
- In Vivo Evaluations :
Q & A
Q. What are the optimized synthetic routes for N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide, and what challenges arise during purification?
Answer: The synthesis involves multi-step reactions:
Coupling of piperazine and thiophene moieties : React 2-methoxyphenylpiperazine with a thiophene-containing propanol derivative under reflux in ethanol or DMF, using NaBH(OAc)₃ as a reducing agent for reductive amination .
Sulfonamide formation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Challenges :
- Purification : The product often requires column chromatography (silica gel, ethyl acetate/hexane gradient) due to polar byproducts. Recrystallization in ethanol/water may improve purity but risks yield loss .
- Side reactions : Competing N-alkylation or sulfonation at unintended positions necessitates strict temperature control (0–5°C during sulfonylation) .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments like the thiophene-sulfonamide moiety .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in receptor-binding assays?
Answer: Contradictions often arise from:
- Receptor subtype selectivity : Screen against related receptors (e.g., dopamine D₂ vs. serotonin 5-HT₁A) using radioligand binding assays with HEK-293 cells expressing human receptors .
- Assay conditions : Optimize buffer pH (e.g., 7.4 vs. 7.0) and ion concentrations (Mg²⁺ enhances GPCR stability) .
- Data normalization : Use reference ligands (e.g., haloperidol for D₂) and validate with at least three independent replicates .
Q. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of this sulfonamide derivative?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂). Focus on hydrogen bonding between the sulfonamide group and Asp³.³² residue .
- Analog synthesis : Modify the thiophene ring (e.g., replace with furan) or piperazine substituents (e.g., 4-fluoro vs. 4-methoxy) to assess steric/electronic effects .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?
Answer:
- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats to calculate bioavailability .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS for quantification (LLOQ = 1 ng/mL) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for oxidative metabolites (e.g., N-dealkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
